N(5)-Hydroxy-L-arginine
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Overview
Description
N(delta)-hydroxy-L-arginine is a hydroxy-L-arginine and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
Synthesis and Biosynthetic Pathways
- N(5)-Hydroxy-L-arginine is an intermediate in the biosynthesis of non-proteinogenic amino acids like capreomycidine, and its synthesis can be used for studying complex natural products (Lemke, Büschleb, & Ducho, 2010).
Role in Nitric Oxide Synthesis
- The redox chemistry of N-hydroxy-L-arginine models has been explored to understand its metabolic fates in nitric oxide synthesis by nitric oxide synthase enzymes (Cho et al., 2003).
Biomedical Applications
- L-arginine, which is related to N(5)-Hydroxy-L-arginine, is used in biomedical applications due to its bioactivity and biocompatibility. Studies on its interaction with hydroxyapatite offer insights into biomaterials research (Saranya et al., 2018).
Pharmacology
- Understanding the pharmacology of L-arginine helps in comprehending the role of N(5)-Hydroxy-L-arginine in improving endothelial function and cardiovascular diseases (Böger & Bode-Böger, 2001).
Mechanism of Action in Enzymes
- The enzymatic action of L-arginine, closely related to N(5)-Hydroxy-L-arginine, is crucial for the understanding of its interaction with enzymes like arginase and NO synthase, which is pivotal in arginine metabolism (Cox et al., 2001).
Systems Biology and Cancer Research
- N(5)-Hydroxy-L-arginine plays a role in cancer cell proliferation and treatment, where its metabolism by arginase is studied for potential cancer treatments (Ahammad, 2018).
Immune Response Regulation
- L-arginine metabolism, which involves N(5)-Hydroxy-L-arginine, is significant in immune responses, particularly in lymphocyte suppression pathways (Bronte & Zanovello, 2005).
Microbial Production and Metabolic Engineering
- Microbial production of L-arginine, associated with N(5)-Hydroxy-L-arginine, involves metabolic engineering strategies for enhanced production in industrial applications (Shin & Lee, 2014).
Inhibitory Mechanisms in Arginase Activity
- Studies on inhibitors of arginase, which use N(5)-Hydroxy-L-arginine, provide insights into the enzyme's structure and its inhibition mechanisms (Cama et al., 2004).
Cancer Research
- Research on arginine, related to N(5)-Hydroxy-L-arginine, delves into its roles in cell metabolism and its potential implications in cancer treatment (Lind, 2004).
Antiproliferative Effects in Cancer Cells
- N(5)-Hydroxy-L-arginine's derivatives, such as NOHA, have been studied for their antiproliferative effects and induction of apoptosis in specific cancer cells (Singh et al., 2000).
properties
CAS RN |
42599-90-6 |
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Product Name |
N(5)-Hydroxy-L-arginine |
Molecular Formula |
C6H14N4O3 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
(2S)-2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1 |
InChI Key |
KWDSFGYQALRPMG-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN(C(=N)N)O |
SMILES |
C(CC(C(=O)O)N)CN(C(=N)N)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN(C(=N)N)O |
synonyms |
N(5)-hydroxy-L-arginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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